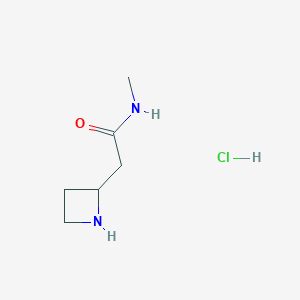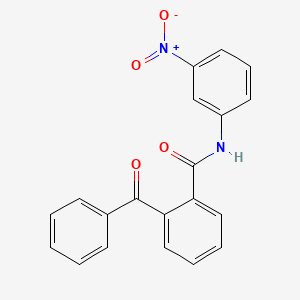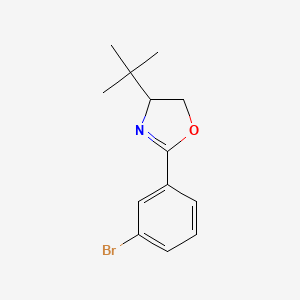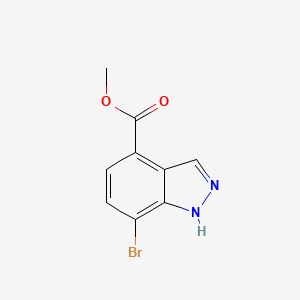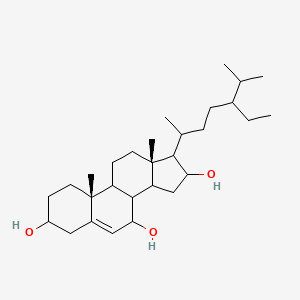
3beta,7alpha,16beta-Trihydroxystigmast-5-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3beta,7alpha,16beta-Trihydroxystigmast-5-ene is a naturally occurring steroid compound found in various plant species. It belongs to the class of phytosterols, which are plant-derived sterols structurally similar to cholesterol. This compound has garnered interest due to its potential biological activities and applications in scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3beta,7alpha,16beta-Trihydroxystigmast-5-ene typically involves the extraction from plant sources, such as the herbs of Walsura robusta . The compound can be isolated using solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . The extraction process is followed by purification steps, including chromatography, to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the extraction and purification techniques used in laboratory settings can be scaled up for industrial applications. The use of advanced chromatographic techniques and solvent systems can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3beta,7alpha,16beta-Trihydroxystigmast-5-ene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used to oxidize the hydroxyl groups in the compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed to reduce the compound’s functional groups.
Substitution: Substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction can yield alcohols or alkanes.
Applications De Recherche Scientifique
3beta,7alpha,16beta-Trihydroxystigmast-5-ene has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 3beta,7alpha,16beta-Trihydroxystigmast-5-ene involves its interaction with various molecular targets and pathways. The compound exerts its effects by modulating signaling pathways, such as the NF-κB pathway, which plays a crucial role in inflammation and cancer . Additionally, it can interact with enzymes and receptors involved in oxidative stress and cell proliferation, thereby exerting its biological activities.
Comparaison Avec Des Composés Similaires
3beta,7alpha,16beta-Trihydroxystigmast-5-ene can be compared with other similar phytosterols, such as:
Stigmasterol: Another phytosterol with similar structural features but different biological activities.
Beta-Sitosterol: Known for its cholesterol-lowering effects and potential anticancer properties.
Campesterol: Similar to beta-sitosterol, it is studied for its health benefits and biological activities.
The uniqueness of this compound lies in its specific hydroxylation pattern, which contributes to its distinct biological activities and potential therapeutic applications .
Propriétés
Formule moléculaire |
C29H50O3 |
|---|---|
Poids moléculaire |
446.7 g/mol |
Nom IUPAC |
(10R,13S)-17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7,16-triol |
InChI |
InChI=1S/C29H50O3/c1-7-19(17(2)3)9-8-18(4)27-25(32)16-23-26-22(11-13-29(23,27)6)28(5)12-10-21(30)14-20(28)15-24(26)31/h15,17-19,21-27,30-32H,7-14,16H2,1-6H3/t18?,19?,21?,22?,23?,24?,25?,26?,27?,28-,29-/m0/s1 |
Clé InChI |
GSNYNPKRIFCZGN-CIGTYXRGSA-N |
SMILES isomérique |
CCC(CCC(C)C1C(CC2[C@@]1(CCC3C2C(C=C4[C@@]3(CCC(C4)O)C)O)C)O)C(C)C |
SMILES canonique |
CCC(CCC(C)C1C(CC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C)O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-{2-[(3-iodo-4-methoxyphenyl)carbonyl]hydrazinyl}-4-oxobutanoate](/img/structure/B14801377.png)
![1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-amine](/img/structure/B14801385.png)
![[(10S,13R,14S)-14-hydroxy-3-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate](/img/structure/B14801388.png)
![(2E)-N-{[4-(morpholin-4-ylsulfonyl)phenyl]carbamothioyl}-3-(naphthalen-1-yl)prop-2-enamide](/img/structure/B14801394.png)
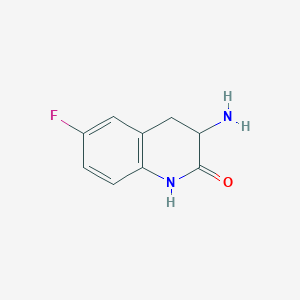
![Tert-butyl-[[4-(4-fluorophenyl)piperidin-3-yl]methoxy]-dimethylsilane](/img/structure/B14801413.png)
